2-Bromo-N-methoxy-N-methylthiazole-4-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N-methoxy-N-methyl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2S/c1-9(11-2)5(10)4-3-12-6(7)8-4/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKXSQPCHDEZTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CSC(=N1)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Cysteine Derivatives
Early routes involved cyclocondensation of L-cysteine with benzonitrile derivatives under mildly acidic conditions (pH 6.4 phosphate buffer/methanol), yielding 2-aryl-thiazolidine-4-carboxylic acids. However, this method lacks regioselectivity for bromine substitution.
Direct Bromination Strategies
Contemporary approaches utilize commercially available 2-bromo-thiazole-4-carboxylic acid (CAS 5198-88-9) as the starting material. Key properties:
- Purity : ≥98% (HPLC)
- Reactivity : Bromine at C2 enables cross-coupling, while the C4 carboxylic acid permits downstream derivatization.
Conversion to N-Methoxy-N-methylcarboxamide
Carboxylic Acid Activation
The carboxylic acid undergoes activation using carbodiimide-based reagents:
- Reagents :
- 2-Bromo-thiazole-4-carboxylic acid (1.0 equiv)
- EDCI (1.2 equiv), HOBt (1.1 equiv)
- N,O-Dimethylhydroxylamine hydrochloride (1.5 equiv)
- DIPEA (3.0 equiv) in anhydrous DCM
Procedure :
- Activate acid with EDCI/HOBt at 0°C for 30 min
- Add N,O-dimethylhydroxylamine and DIPEA
- Stir at room temperature for 12–16 hr
Workup :
- Dilute with DCM, wash with 1M HCl (×2), saturated NaHCO₃ (×2)
- Dry over MgSO₄, concentrate under reduced pressure
Alternative Acid Chloride Route
For acid-sensitive substrates, prior conversion to acid chloride enhances reactivity:
- Treat 2-bromo-thiazole-4-carboxylic acid with SOCl₂ (neat) at reflux (3 hr)
- Remove excess SOCl₂ by distillation
- React intermediate acid chloride with N-methoxy-N-methylamine in THF at −78°C→RT
Limitation : Lower yields (55–65%) due to thiazole ring instability under strongly acidic conditions.
Analytical Characterization
Critical spectroscopic data for structural confirmation:
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
| δ (ppm) | Assignment |
|---|---|
| 3.16 (s) | N–CH₃ |
| 3.41 (s) | O–CH₃ |
| 8.02 (s) | Thiazole H5 |
| δ (ppm) | Assignment |
|---|---|
| 162.5 | C=O |
| 148.2 | C2 (Br-substituted) |
| 122.7 | C5 |
Comparative Analysis of Synthetic Routes
Table 1 : Efficiency metrics for primary methods
| Method | Reagents | Time (hr) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| EDCI/HOBt coupling | EDCI, HOBt, DIPEA | 16 | 85 | 98.5 |
| Acid chloride route | SOCl₂, NEt₃ | 8 | 62 | 95.2 |
Key observations :
- Carbodiimide-mediated coupling provides superior yields and milder conditions
- Acid chloride method risks thiazole ring decomposition above 60°C
Scale-Up Considerations and Process Optimization
Solvent Selection
Byproduct Management
Green Chemistry Metrics
Applications in Medicinal Chemistry
As a Weinreb amide, the compound serves as a:
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-methoxy-N-methylthiazole-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-alkylated thiazole derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazole derivatives, including 2-Bromo-N-methoxy-N-methylthiazole-4-carboxamide. Research indicates that thiazole compounds can inhibit cancer cell proliferation through various mechanisms, including the inhibition of tubulin polymerization. This mechanism is crucial for cancer cell division and growth.
Case Studies
- SMART Compounds : A series of 4-substituted methoxylbenzoyl-aryl-thiazoles were synthesized from structural modifications of thiazole derivatives. These compounds exhibited significant antiproliferative activity against melanoma and prostate cancer cells, with IC50 values in the low nanomolar range. The study indicated that structural modifications enhanced their anticancer efficacy compared to earlier thiazole derivatives .
- NCI-60 Drug Screen : The compound ATCAA-1, derived from thiazole structures, was tested against the NCI-60 human tumor cell line panel. It demonstrated broad-spectrum anticancer activity with varying IC50 values across different cancer types, indicating its potential as a lead compound for further development .
Antimicrobial Activity
Thiazoles have also been studied for their antimicrobial properties, particularly against Mycobacterium tuberculosis and other pathogenic bacteria.
Case Studies
- Antitubercular Activity : In a recent investigation, novel thiazole-integrated compounds were evaluated for their efficacy against Mycobacterium tuberculosis. One compound demonstrated a minimum inhibitory concentration (MIC) of 0.09 µg/mL, showcasing significant antitubercular action .
- Structure-Activity Relationship Studies : Various thiazole derivatives were synthesized and tested for antimicrobial activity against different bacterial strains. The presence of specific functional groups was found to enhance their antibacterial properties. For instance, compounds with electron-releasing groups showed improved activity compared to their analogs lacking these groups .
Structure-Activity Relationship (SAR)
The efficacy of this compound can be attributed to its chemical structure, which allows for various modifications that can enhance its biological activity.
Mechanism of Action
The mechanism of action of 2-Bromo-N-methoxy-N-methylthiazole-4-carboxamide involves its interaction with specific molecular targets. The bromine atom and the thiazole ring play crucial roles in its reactivity and binding affinity. The compound can inhibit the activity of certain enzymes by forming covalent bonds with active site residues, leading to the disruption of essential biochemical pathways.
Comparison with Similar Compounds
Structural Analogs with Bromine Substitution
(a) 4-Bromo-N-methyl-1,3-thiazole-2-carboxamide ()
- Molecular Formula : C₅H₅BrN₂OS
- Molecular Weight : 221.07 g/mol
- Key Features : Bromine at position 4, methyl group on the carboxamide nitrogen.
- Comparison : The absence of a methoxy group and differing bromine position (4 vs. 2 in the target compound) likely alter electronic properties and hydrogen-bonding capacity. The methyl group may reduce polarity compared to the N-methoxy-N-methyl substitution in the target compound, affecting solubility and crystal packing .
(b) 5-Bromo-N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide ()
- Molecular Formula : C₁₀H₈BrN₃O₂S
- Key Features : Bromine on a fused furan ring, carboxamide linked to a thiazole.
- Comparison : The bromine’s position on a furan rather than a thiazole ring reduces electron-withdrawing effects on the thiazole core. This structural difference may lower reactivity in cross-coupling reactions compared to brominated thiazoles .
(c) 4-Bromo-5-(1-(2-(3-fluorophenyl)hydrazono)ethyl)-2-(methylthio)thiazole ()
- Molecular Formula : C₁₂H₁₁BrFN₃S₂
- Molecular Weight : 360.26 g/mol
- Key Features : Bromine at position 4, methylthio group at position 2, hydrazone functionality.
- Comparison : The hydrazone and methylthio groups introduce additional hydrogen-bonding and steric bulk, which could enhance biological activity but complicate synthetic accessibility relative to the target compound’s simpler carboxamide structure .
Functional Group Variations: Carboxamide vs. Ester Derivatives
(a) Methyl 2-bromo-5-methylthiazole-4-carboxylate ()
- Molecular Formula: C₆H₆BrNO₂S
- Key Features : Ester group at position 4, methyl substituent at position 3.
- Comparison : The ester group increases electrophilicity at the carbonyl carbon compared to carboxamides, making it more reactive in nucleophilic acyl substitution. This difference is critical in drug design, where carboxamides are often preferred for metabolic stability .
(b) Ethyl 2-bromo-4-methylthiazole-5-carboxylate ()
- Molecular Formula: C₇H₈BrNO₂S
- Similarity Score : 0.81 (vs. target compound)
Spectroscopic and Physical Properties
- Melting Points : Thiazole carbohydrazide derivatives () exhibit melting points ranging from 120–250°C, influenced by bromine position and substituent polarity. For example, N'-(4-bromobenzylidene)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide has a melting point of 218–220°C, attributed to strong hydrogen bonding and aromatic stacking .
- NMR Shifts : In , the ¹H-NMR of brominated thiazoles shows deshielded aromatic protons (δ 7.5–8.5 ppm) due to electron-withdrawing effects. The target compound’s N-methoxy group would likely cause upfield shifts in adjacent protons compared to N-methyl analogs .
- Mass Spectrometry : Brominated thiazoles (e.g., in ) display characteristic [M]⁺ and [M+2]⁺ isotopic peaks due to bromine’s ¹:¹ natural abundance (³⁵Br:³⁷Br), aiding structural confirmation .
Biological Activity
2-Bromo-N-methoxy-N-methylthiazole-4-carboxamide is a synthetic thiazole derivative that has garnered attention for its significant biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's unique structure, characterized by a thiazole ring and various substituents, contributes to its diverse pharmacological properties.
- Chemical Formula : CHBrNO
- Molecular Weight : Approximately 251.14 g/mol
- Structural Features :
- Thiazole ring
- Bromine substitution
- Methoxy and methyl groups on nitrogen atoms
Antimicrobial Activity
Research indicates that thiazole derivatives, including this compound, exhibit notable antibacterial properties. Specific findings include:
- Against Mycobacterium tuberculosis : The compound shows promising activity against this pathogen, which is crucial given the global challenge of tuberculosis.
- Mechanism of Action : Studies suggest that the compound may inhibit bacterial cell wall synthesis or interfere with metabolic pathways, although detailed mechanisms remain under investigation .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines:
- Cytotoxicity Assays : The compound was tested against liver carcinoma (HEPG2) and other cancer cell lines using the MTT assay. Results indicated a significant reduction in cell viability, with IC values demonstrating its effectiveness as an anticancer agent .
- Structure-Activity Relationship (SAR) : The presence of electron-donating groups, such as methyl groups at specific positions on the thiazole ring, enhances cytotoxic activity. Notably, compounds with similar structural features have shown improved efficacy against cancer cells .
Comparative Analysis with Related Compounds
A comparative analysis highlights the structural similarities and differences between this compound and other thiazole derivatives:
| Compound Name | Structural Features | Similarity Index |
|---|---|---|
| Methyl 2-bromo-5-methylthiazole-4-carboxylate | Methyl group at position 5 | 0.94 |
| Methyl 2-bromo-5-ethylthiazole-4-carboxylate | Ethyl group at position 5 | 0.92 |
| Ethyl 2-bromothiazole-4-carboxylate | Ethyl group at position 2 | 0.81 |
| Ethyl 2-bromo-4-methylthiazole-5-carboxylate | Methyl group at position 4 | 0.81 |
This table illustrates how structural modifications can influence biological activity, suggesting that specific substituents play a critical role in enhancing antimicrobial and anticancer effects.
Case Studies
Several studies have documented the biological activity of thiazole derivatives:
- Antitumor Activity Study : A comprehensive study evaluated various thiazole derivatives for their cytotoxicity against multiple cancer cell lines. The results indicated that compounds similar to this compound exhibited IC values significantly lower than standard chemotherapeutics like doxorubicin .
- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds may disrupt tubulin polymerization, a critical process in cell division, thereby inhibiting cancer cell proliferation .
Q & A
Q. Table 1: Key Reaction Parameters for Synthesis Optimization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
